Cas no 2171888-63-2 (3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid)

3-(ジフルオロメチル)-1-オキソ-2-オキサスピロ[4.4]ノナン-3-カルボン酸は、スピロ環構造とカルボン酸基を有する特異な有機化合物です。分子内にジフルオロメチル基を含有することから、高い電子求引性と代謝安定性を示します。スピロ環構造により立体障害が生じ、選択的な反応性が期待できる点が特徴です。カルボン酸基は金属イオンとのキレート形成能や、各種官能基への変換可能性を有します。特に農薬や医薬品中間体としての応用が検討されており、生物活性化合物の設計における骨格としての有用性が注目されています。X線結晶構造解析による立体配置の確認が可能な、再現性の高い合成経路が確立されている点も利点です。

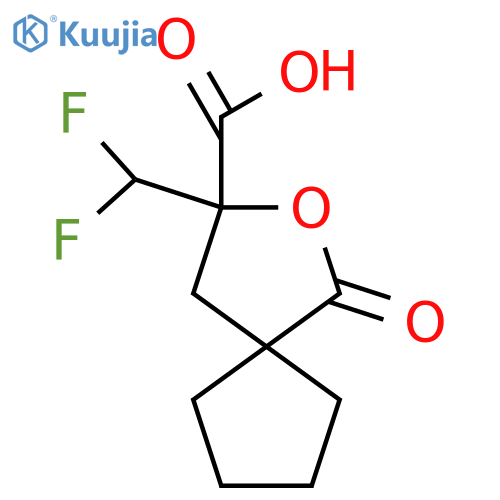

2171888-63-2 structure

商品名:3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid

- 3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid

- 2171888-63-2

- EN300-1629644

-

- インチ: 1S/C10H12F2O4/c11-6(12)10(7(13)14)5-9(8(15)16-10)3-1-2-4-9/h6H,1-5H2,(H,13,14)

- InChIKey: YVCYTZPJKJFZOB-UHFFFAOYSA-N

- ほほえんだ: FC(C1(C(=O)O)CC2(C(=O)O1)CCCC2)F

計算された属性

- せいみつぶんしりょう: 234.07036518g/mol

- どういたいしつりょう: 234.07036518g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 63.6Ų

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1629644-5.0g |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 5g |

$5221.0 | 2023-06-05 | ||

| Enamine | EN300-1629644-0.1g |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 0.1g |

$1585.0 | 2023-06-05 | ||

| Enamine | EN300-1629644-0.5g |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 0.5g |

$1728.0 | 2023-06-05 | ||

| Enamine | EN300-1629644-2.5g |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 2.5g |

$3530.0 | 2023-06-05 | ||

| Enamine | EN300-1629644-1.0g |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 1g |

$1801.0 | 2023-06-05 | ||

| Enamine | EN300-1629644-10.0g |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 10g |

$7742.0 | 2023-06-05 | ||

| Enamine | EN300-1629644-1000mg |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 1000mg |

$1801.0 | 2023-09-22 | ||

| Enamine | EN300-1629644-250mg |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 250mg |

$1657.0 | 2023-09-22 | ||

| Enamine | EN300-1629644-0.25g |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 0.25g |

$1657.0 | 2023-06-05 | ||

| Enamine | EN300-1629644-5000mg |

3-(difluoromethyl)-1-oxo-2-oxaspiro[4.4]nonane-3-carboxylic acid |

2171888-63-2 | 5000mg |

$5221.0 | 2023-09-22 |

3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid 関連文献

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

2171888-63-2 (3-(difluoromethyl)-1-oxo-2-oxaspiro4.4nonane-3-carboxylic acid) 関連製品

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 4964-69-6(5-Chloroquinaldine)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 13769-43-2(potassium metavanadate)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬